- Collagen 1 translation inhibitors and methods of use, World Intellectual Property Organization, , ,
Cas no 941685-08-1 (4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine)
![4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine structure](https://ja.kuujia.com/scimg/cas/941685-08-1x500.png)
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-
- 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyr idine
- 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine (ACI)
- 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
- AS-83403
- DRANOGPOHXHUQP-UHFFFAOYSA-N
- 1H-Pyrrolo[2,3-b]pyridine,4-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
- E80835
- EN300-205620
- 4-BROMO-1-([2-(TRIMETHYLSILYL)ETHOXY]METHYL)-1H-PYRROLO[2,3-B]PYRIDINE
- SCHEMBL101528
- SB13963
- DA-21462
- 941685-08-1
- 2-[(4-bromopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane
- CS-0004649
- 4-Bromo-1-[2-(trimethylsilyl)ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine
- 4-bromo-1-[2-(trimethylsilyl)-ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine
- A1-13223
- 4-Bromo-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
-
- MDL: MFCD15529217
- インチ: 1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3
- InChIKey: DRANOGPOHXHUQP-UHFFFAOYSA-N
- ほほえんだ: BrC1C2C=CN(C=2N=CC=1)COCC[Si](C)(C)C
計算された属性
- せいみつぶんしりょう: 326.04500g/mol
- どういたいしつりょう: 326.04500g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27Ų
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0917-250MG |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95% | 250MG |
¥ 1,386.00 | 2023-04-12 | |
Chemenu | CM333349-1g |
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95%+ | 1g |
$769 | 2024-07-19 | |
Enamine | EN300-205620-10.0g |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95% | 10.0g |
$1970.0 | 2023-02-22 | |
eNovation Chemicals LLC | Y1237177-1g |
1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]- |
941685-08-1 | 95% | 1g |
$775 | 2024-06-06 | |
Chemenu | CM333349-250mg |
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95%+ | 250mg |
$377 | 2024-07-19 | |
eNovation Chemicals LLC | Y1237177-100mg |
1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]- |
941685-08-1 | 95% | 100mg |
$250 | 2024-06-06 | |
Enamine | EN300-205620-2.5g |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95% | 2.5g |
$863.0 | 2023-09-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0917-500MG |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95% | 500MG |
¥ 2,310.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0917-10G |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95% | 10g |
¥ 17,292.00 | 2023-04-12 | |
Enamine | EN300-205620-0.25g |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine |
941685-08-1 | 95% | 0.25g |
$357.0 | 2023-09-16 |
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine 合成方法
ごうせいかいろ 1
1.2 0 °C → rt; 2 h, rt
1.3 Reagents: Water ; rt
ごうせいかいろ 2
- Fused-ring heterocyclic compounds as BTK inhibitors, preparation and use in therapy, United Kingdom, , ,
ごうせいかいろ 3
1.2 0 °C; 45 min, 0 °C; 0 °C → rt
- Preparation of azetidinylbenzamide, azetidinylpyridinecarboxamide, and azetidinylpyrazinecarboxamide derivatives as JAK kinase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 4
1.2 0 °C; 2.5 h, rt
1.3 Solvents: Water ; rt
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 5
- Preparation of pyrido oxazine derivatives as ALK5 inhibitors for the treatment and prevention of diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 6
1.2 0 °C; 2.5 h, rt
1.3 Reagents: Water
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 7
1.2 1 h, rt
- 2,4,6-Trisubstituted pyrimidine compound as ATR kinase inhibitor, China, , ,
ごうせいかいろ 8
- Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanesJournal of the American Chemical Society, 2023, 145(5), 3092-3100,
ごうせいかいろ 9
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
- Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 10
- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,
ごうせいかいろ 11
1.2 < 10 °C; 1.5 h, < 10 °C; 1 h, < 10 °C
1.3 Solvents: Water
- Preparation of azetidine derivatives for treating JAK-related diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 12
1.2 0 °C; 2.5 h, rt
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 13
- Preparation of Nek7 inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 14
- Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases, United States, , ,
ごうせいかいろ 15
- Preparation of tetrahydropyrido[4,3-d]pyrimidine as ATR kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 16
1.2 0 °C → rt; 16 h, rt
- Pyrazoles as casein kinase 1 delta modulators and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 17
- Preparation of substituted phenyl heterocyclyl ureas and their use in the targeted NEK7 inhibition for modulation of the NLRP3 inflammasome, World Intellectual Property Organization, , ,
ごうせいかいろ 18
1.2 0 °C; 2.5 h, rt
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-indazoles as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 19
- Rapid access to 2-substituted bicyclo[1.1.1]pentanesChemRxiv, 2022, 1, 1-8,
ごうせいかいろ 20
1.2 Solvents: Dimethylformamide ; 2 min, 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Water ; rt
- Heterocycles as factor XIIa inhibitors and their preparation, World Intellectual Property Organization, , ,
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Raw materials
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Preparation Products
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridineに関する追加情報
Recent Advances in the Application of 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine (CAS: 941685-08-1) in Chemical Biology and Pharmaceutical Research
The compound 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine (CAS: 941685-08-1) has recently emerged as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This heterocyclic scaffold, featuring a pyrrolopyridine core, has garnered significant attention due to its versatility in medicinal chemistry and its potential applications in targeting various disease pathways. Recent studies have highlighted its role in the synthesis of novel compounds with promising pharmacological properties.
One of the most notable applications of this compound is its use as a building block in the synthesis of small-molecule inhibitors targeting protein kinases. Kinases play a critical role in cell signaling and are often implicated in cancer and inflammatory diseases. Researchers have utilized 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine to develop selective inhibitors for kinases such as JAK2 and EGFR, which are associated with hematologic malignancies and solid tumors, respectively. The bromo-substitution at the 4-position allows for further functionalization through cross-coupling reactions, enabling the introduction of diverse pharmacophores.
In a recent study published in the Journal of Medicinal Chemistry, scientists demonstrated the utility of this compound in the synthesis of a novel class of JAK2 inhibitors. The researchers employed palladium-catalyzed Suzuki-Miyaura coupling reactions to introduce aryl and heteroaryl groups at the 4-position, resulting in compounds with enhanced potency and selectivity. The trimethylsilylethoxymethyl (SEM) protecting group was found to be crucial for the stability of the intermediate during synthetic transformations, underscoring the importance of this functional group in the design of complex molecules.
Another significant advancement involves the use of 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to degrade target proteins by recruiting E3 ubiquitin ligases. Recent work published in ACS Chemical Biology highlighted the incorporation of this scaffold into PROTACs targeting BET proteins, which are involved in transcriptional regulation and cancer progression. The bromo-substituted pyrrolopyridine served as a handle for linking the target-binding moiety to the E3 ligase recruiter, demonstrating its versatility in chemical biology.
Beyond its applications in drug discovery, this compound has also been employed in the synthesis of fluorescent probes for imaging studies. A study in Chemical Communications reported the development of a pyrrolopyridine-based fluorescent probe for detecting reactive oxygen species (ROS) in live cells. The probe, derived from 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine, exhibited high sensitivity and selectivity for ROS, making it a valuable tool for studying oxidative stress in disease models.
In conclusion, 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine (CAS: 941685-08-1) continues to be a pivotal intermediate in chemical biology and pharmaceutical research. Its unique structural features and reactivity profile enable its use in diverse applications, from kinase inhibitor development to PROTAC design and fluorescent probe synthesis. As research in these areas advances, this compound is expected to play an increasingly important role in the discovery of new therapeutic agents and chemical tools.
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